(1-methoxy-3-methylcyclohexyl)methanol, Mixture of diastereomers
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Overview
Description
(1-methoxy-3-methylcyclohexyl)methanol is a versatile chemical compound characterized by its unique structure, which includes a cyclohexyl ring with a methoxy group at the first position and a methyl group at the third position, along with a methanol group attached to the ring. This compound exists as a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-methoxy-3-methylcyclohexyl)methanol typically begins with cyclohexanol as the starting material.
Functional Group Modifications: The cyclohexanol undergoes a series of reactions to introduce the methoxy and methyl groups. This can involve the use of reagents such as methanol and methyl iodide under specific conditions.
Purification: The resulting mixture is then purified to obtain the desired diastereomeric mixture.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of (1-methoxy-3-methylcyclohexyl)methanol is scaled up using reactors and continuous flow processes to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: (1-methoxy-3-methylcyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated cyclohexanes and other substituted cyclohexyl derivatives.
Scientific Research Applications
(1-methoxy-3-methylcyclohexyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a tool in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in material science and catalysis for the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (1-methoxy-3-methylcyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(1-methoxy-3-methylcyclohexyl)methanol is unique due to its specific structural features, which differentiate it from other cyclohexyl derivatives. Similar compounds include:
Cyclohexanol: A simpler cyclohexyl alcohol without the methoxy and methyl groups.
Methoxybenzene (Anisole): A benzene ring with a methoxy group, differing in the aromatic nature of the ring.
3-Methylcyclohexanol: A cyclohexanol derivative with a methyl group but lacking the methoxy group.
These compounds share some structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of (1-methoxy-3-methylcyclohexyl)methanol.
Properties
CAS No. |
1849191-02-1 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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